AZOBENZENE-2-SULFENYL BROMIDE*

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

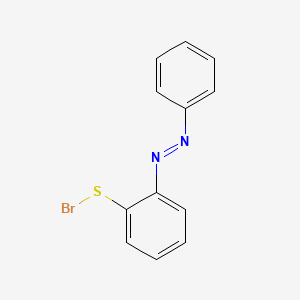

Azobenzene-2-sulfenyl bromide: is an organic compound characterized by the presence of an azo group (-N=N-) and a sulfenyl bromide group (-S-Br) attached to the azobenzene structure. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Azobenzene-2-sulfenyl bromide can be synthesized through several methods. One common approach involves the reaction of azobenzene with sulfur bromide (S2Br2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent decomposition .

Industrial Production Methods: Industrial production of azobenzene-2-sulfenyl bromide follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: Azobenzene-2-sulfenyl bromide undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and thiols, leading to the formation of substituted azobenzene derivatives.

Oxidation Reactions: The sulfenyl bromide group can be oxidized to form sulfonyl derivatives under specific conditions.

Reduction Reactions: The azo group can be reduced to form hydrazo compounds using reducing agents like sodium dithionite.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium dithionite, zinc dust.

Major Products Formed:

- Substituted azobenzene derivatives.

- Sulfonyl azobenzene compounds.

- Hydrazo compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of azobenzene derivatives, including azobenzene-2-sulfenyl bromide, in targeting specific cancer pathways. For instance, compounds derived from azobenzene have been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), which are critical in tumor growth and metastasis. In one study, azobenzene derivatives exhibited IC50 values ranging from 0.25 to 0.50 μM against various cancer cell lines such as A549 and MCF-7 .

1.2 Sulfenylation Reactions

Azobenzene-2-sulfenyl bromide acts as a mild sulfenium cation carrier, facilitating the sulfenylation of electron-rich substrates without the need for catalysts. This property allows for efficient synthesis processes in organic chemistry, which can be particularly beneficial in drug development . The one-pot reactions using azobenzene-2-sulfenyl bromide have been reported to yield high purity products with minimal environmental impact due to their simplicity and reduced waste generation .

Materials Science

2.1 Photonic Applications

The photoresponsive nature of azobenzene compounds makes them ideal candidates for photonic applications. Azobenzene-2-sulfenyl bromide can be incorporated into polymer matrices to create materials that exhibit reversible photoisomerization between trans and cis forms upon light exposure. This property is exploited in applications such as optical switches, sensors, and smart materials that respond dynamically to environmental stimuli .

2.2 Liquid Crystalline Phases

Azobenzene derivatives are known for their ability to form liquid crystalline phases, which can be manipulated through light exposure. This characteristic is utilized in display technologies and optical memory devices, where the alignment of molecules can be controlled to achieve desired optical properties .

Biotechnology

3.1 Bioremediation

Recent research has explored the use of azobenzene-2-sulfenyl bromide in bioremediation processes. Specific fungal strains have been identified that can metabolize this compound, suggesting its potential role in degrading environmental pollutants such as azo dyes . The application of azobenzene derivatives in bioremediation underscores their utility beyond traditional chemical applications.

Table 1: Anticancer Activity of Azobenzene Derivatives

| Compound | Target | IC50 (μM) | Cell Lines Tested |

|---|---|---|---|

| Compound 5 | EGFR | 0.25 | A549 |

| Compound 6 | VEGFR-2 | 0.35 | MCF-7 |

| Compound 10 | EGFR T790M | 0.40 | HCT-116 |

| Compound 14 | Dual Targeting | 0.50 | HepG2 |

Table 2: Sulfenylation Efficiency with Azobenzene-2-Sulfenyl Bromide

| Substrate Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Electron-rich Aromatics | One-pot, room temperature | >90 |

| Heterocycles | Catalyst-free | >85 |

Wirkmechanismus

The mechanism of action of azobenzene-2-sulfenyl bromide involves its reactivity with nucleophiles and its ability to undergo photoisomerization. The sulfenyl bromide group acts as an electrophile, reacting with nucleophilic sites on target molecules. Additionally, the azo group can switch between trans and cis isomers upon exposure to light, leading to changes in the compound’s chemical and physical properties .

Vergleich Mit ähnlichen Verbindungen

Azobenzene: Lacks the sulfenyl bromide group but shares the azo group and photoisomerization properties.

Azobenzene-4-sulfenyl chloride: Similar structure but with a sulfenyl chloride group instead of bromide.

Uniqueness: Azobenzene-2-sulfenyl bromide is unique due to the presence of both the azo group and the sulfenyl bromide group, which confer distinct reactivity and photoresponsive properties. This combination makes it a versatile reagent in various chemical and biological applications .

Eigenschaften

CAS-Nummer |

2849-62-9 |

|---|---|

Molekularformel |

C12H9BrN2S |

Molekulargewicht |

293.18 g/mol |

IUPAC-Name |

(2-phenyldiazenylphenyl) thiohypobromite |

InChI |

InChI=1S/C12H9BrN2S/c13-16-12-9-5-4-8-11(12)15-14-10-6-2-1-3-7-10/h1-9H |

InChI-Schlüssel |

OGLDNEGRIQZFIY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC=C2SBr |

Kanonische SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC=C2SBr |

Key on ui other cas no. |

2849-62-9 |

Piktogramme |

Acute Toxic |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.